![molecular formula C13H22NO4P B11989899 Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-one](/img/structure/B11989899.png)
Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-one: is a complex organophosphorus compound characterized by its unique structure, which includes a phosphine oxide group bonded to a methoxyphenylamino moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-one typically involves the reaction of a phosphine precursor with a methoxyphenylamine derivative. One common method includes the use of Grignard reagents to introduce the methylethoxy groups, followed by the reaction with a chlorophosphine compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the reactive intermediates .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for scaling up the synthesis. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-one undergoes various chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized to form phosphonic acids.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products: The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphine oxides .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-one is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes .
Biology and Medicine:
Industry: In materials science, it is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals .
Wirkmechanismus
The mechanism by which Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-one exerts its effects involves the interaction of the phosphine oxide group with various molecular targets. This interaction can modulate the activity of enzymes and other proteins, influencing biochemical pathways. The methoxyphenylamino moiety can also participate in hydrogen bonding and π-π interactions, further affecting the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
- Bis(4-methoxyphenyl)amine
- Phenylphosphine oxide
- Methoxyphenylphosphine
Uniqueness: Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-one is unique due to the combination of methylethoxy and methoxyphenylamino groups attached to the phosphine oxide. This unique structure imparts distinct reactivity and stability, making it valuable in specific applications where other similar compounds may not perform as effectively .
Eigenschaften
Molekularformel |
C13H22NO4P |
|---|---|
Molekulargewicht |
287.29 g/mol |
IUPAC-Name |
N-di(propan-2-yloxy)phosphoryl-4-methoxyaniline |
InChI |
InChI=1S/C13H22NO4P/c1-10(2)17-19(15,18-11(3)4)14-12-6-8-13(16-5)9-7-12/h6-11H,1-5H3,(H,14,15) |
InChI-Schlüssel |
WBANNZQSECNUJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OP(=O)(NC1=CC=C(C=C1)OC)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,4-dichlorophenoxy)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide](/img/structure/B11989817.png)
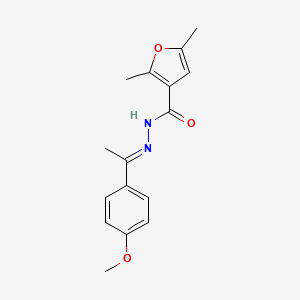
![1-ethyl-4-hydroxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide](/img/structure/B11989833.png)
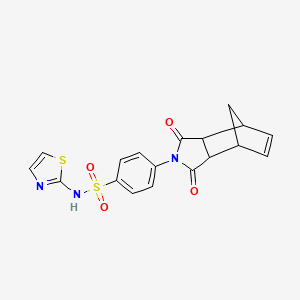
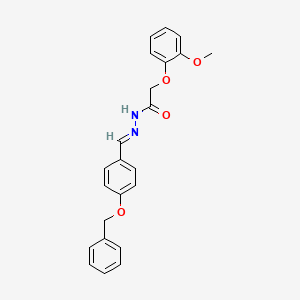
![3-(4-bromophenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11989858.png)
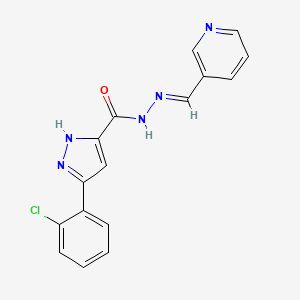
![7-methyl-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one](/img/structure/B11989866.png)
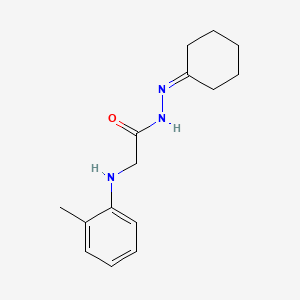
![[2-(4-Bromophenyl)-9-chloro-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methylphenyl)methanone](/img/structure/B11989884.png)
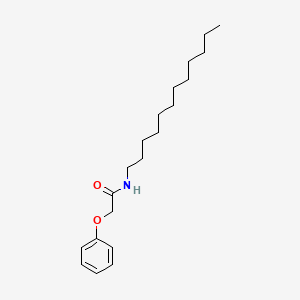


![ethyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11989928.png)
